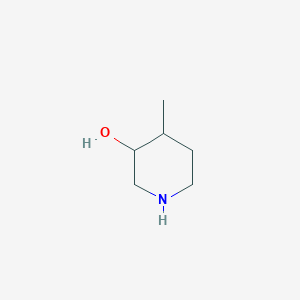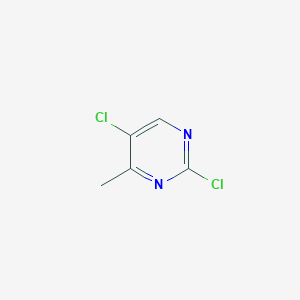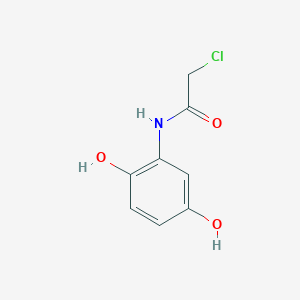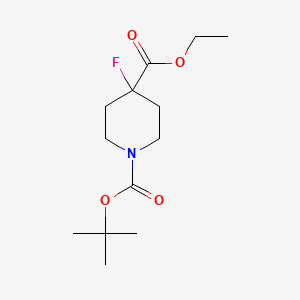
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amin
Übersicht
Beschreibung
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C21H19N and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von sekundären Aminen
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amin: ist ein wertvolles Zwischenprodukt bei der Synthese von sekundären Aminen . Sekundäre Amine sind in verschiedenen Bereichen, einschließlich der Pharmazie, von entscheidender Bedeutung, wo sie als Bausteine für pharmazeutische Wirkstoffe (APIs) dienen.
Nichtlineare optische Materialien
Diese Verbindung wurde zur Herstellung thermisch stabiler Chromophore mit erhöhter intrinsischer Hyperpolarisierbarkeit verwendet . Diese Materialien sind für Anwendungen in der optischen Schaltung, dem Sensorschutz, der Lichtmodulation, der Speichern von Speichergeräten und der Telekommunikation unerlässlich.
Molekulartechnik
Die Struktur der Verbindung ermöglicht die Modulation von Konjugationspfaden, was eine Schlüsselstrategie in der Molekulartechnik ist . Dieser Ansatz wird verwendet, um kleine molekulare Materialien mit optimierten nichtlinearen optischen Reaktionen zu entwerfen.
Sensibilisierungsstrategien
Forscher haben die Eigenschaften des angeregten Zustands von Verbindungen wie This compound für Sensibilisierungsstrategien in hocheffizienten blauen optoelektronischen Bauelementen untersucht . Dies ist entscheidend für die Verbesserung der Leistung von Geräten, die auf bestimmte Lichtwellenlängen angewiesen sind.
Kristallographie
Die Fähigkeit der Verbindung, stabile Kristalle mit wohldefinierten Strukturen zu bilden, macht sie für kristallographische Studien nützlich . Diese Studien können Einblicke in molekulare Wechselwirkungen und Stabilität liefern.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
One paper suggests that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine could be used in the development of highly efficient blue fluorescent organic light-emitting diodes . This indicates potential future applications in the field of optoelectronics .
Relevant Papers The search results include a paper titled “A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes” which discusses the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in the development of blue fluorescent organic light-emitting diodes .
Biochemische Analyse
Biochemical Properties
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions highlight the importance of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in modulating biochemical processes and its potential as a therapeutic agent .
Cellular Effects
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These cellular effects underscore the potential of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in influencing cellular behavior and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions provide insights into the complex mechanisms by which 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may degrade into different metabolites over time, which can have varying effects on cells. Additionally, the stability of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine under different storage conditions can impact its efficacy and potency in experimental settings. Understanding these temporal effects is crucial for optimizing the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can vary with different dosages in animal models. Studies have demonstrated that low doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can have beneficial effects, such as modulating enzyme activity or influencing gene expression. High doses may lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine .
Metabolic Pathways
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the biochemical role of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within tissues can influence its efficacy and potency. Understanding the transport and distribution mechanisms of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is crucial for optimizing its use in therapeutic applications and ensuring its targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is essential for elucidating its biochemical role and optimizing its use in research and therapeutic applications .
Eigenschaften
IUPAC Name |
9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRFDMRINNTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595874 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355832-04-1 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)


![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

